6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
Description
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Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-4-5-10-28-18-8-6-17(7-9-18)22(27)30-21-13-29-19(12-20(21)26)14-31-23-24-15(2)11-16(3)25-23/h6-9,11-13H,4-5,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJLCVSXPDIXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrimidine moiety and a thioether linkage, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula for this compound is with a molecular weight of approximately 426.5 g/mol. The compound features:
- Pyrimidine ring : Known for its role in various biological processes.
- Pyran ring : Often associated with antimicrobial and anti-inflammatory properties.
- Thioether linkage : May enhance reactivity and interaction with biological targets.
The biological activity of the compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:
- Receptor Modulation : Similar compounds have been shown to act as antagonists or agonists to specific receptors, influencing pathways related to cardiovascular health and energy metabolism .
- Enzyme Inhibition : The structural features may allow the compound to inhibit enzymes involved in disease processes, such as those related to cancer progression or inflammation.
Biological Activities
Research indicates that derivatives of the compound exhibit several notable biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antagonist Activity : A study identified a related compound (ML221) as a functional antagonist of the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis. This compound showed selectivity over other receptors, indicating potential therapeutic applications in cardiovascular diseases .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been extensively studied. Variations in substituents on the pyran or benzoate moieties significantly influence the biological profile of these compounds.
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic adjustment of reaction parameters:
- Temperature control : Higher temperatures (70–90°C) may accelerate coupling reactions between the pyrimidine-thio moiety and the pyran-benzoate backbone, but prolonged heating risks decomposition .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance nucleophilic substitution at the thioether linkage .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization for purification .
- Stepwise monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions like ester hydrolysis .
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent patterns (e.g., butoxy group δ ~1.0–1.6 ppm for CH₂, pyran carbonyl δ ~170–175 ppm) and confirms thioether connectivity .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine and pyran rings .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and detects fragmentation patterns indicative of the thio-methyl bridge .
- X-ray Crystallography : Resolves stereoelectronic effects of the 4-butoxybenzoate group on molecular conformation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Variable substituent libraries : Synthesize analogs with modified benzoate groups (e.g., methoxy, ethoxy, nitro) to assess how electronic effects influence receptor binding .
- In vitro assays :
- Computational modeling : Perform docking simulations (AutoDock, Schrödinger) to predict interactions between the pyrimidine-thio group and target active sites .
Advanced: How should researchers address stability challenges in aqueous or biological matrices?
Methodological Answer:
- Forced degradation studies :
- Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions, then quantify degradation products via HPLC .
- The ester group in the benzoate moiety is prone to hydrolysis; stabilize with lyophilization or storage in anhydrous DMSO .
- Kinetic stability assays : Monitor half-life in plasma or buffer using LC-MS; if instability occurs, consider prodrug strategies (e.g., masking the ester as a tert-butyl group) .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Purity validation : Confirm compound integrity (>98% by HPLC) to rule out impurities as confounding factors .
- Assay standardization :
- Mechanistic follow-up : If anti-inflammatory activity conflicts with cytotoxicity data, perform transcriptomic profiling (RNA-seq) to identify off-target pathways .
Advanced: What strategies are effective for resolving regiochemical ambiguities during synthesis?
Methodological Answer:
- Isotopic labeling : Introduce ¹³C or deuterium at the pyrimidine-thio methyl group to track regioselectivity in NMR .
- Competitive reaction studies : Compare reactivity of 4,6-dimethylpyrimidin-2-thiol vs. analogs (e.g., 4-methyl) under identical conditions to determine steric/electronic preferences .
- Crystallographic analysis : Resolve ambiguities in substitution patterns (e.g., thioether vs. sulfoxide formation) via single-crystal X-ray diffraction .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Methodological Answer:
- Thioether (-S-CH₂-) : Susceptible to oxidation (e.g., with mCPBA to sulfoxide) or alkylation (e.g., with methyl iodide) .
- Ester (4-butoxybenzoate) : Hydrolyzes under basic conditions to carboxylic acid; replace with amides via aminolysis for improved metabolic stability .
- Pyran-4-one : Acts as a Michael acceptor; reacts with nucleophiles (e.g., amines) at the α,β-unsaturated carbonyl .
Advanced: How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In silico metabolism prediction :
- Use software like MetaSite or ADMET Predictor to identify likely Phase I (oxidation at pyrimidine methyl groups) and Phase II (glucuronidation of the benzoate) metabolites .
- Validate with microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .
- Docking cytochrome P450 isoforms : Model interactions with CYP3A4/2D6 to predict dominant metabolic routes and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
